molecular formula C20H20N4O B4656962 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline

4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline

Cat. No. B4656962
M. Wt: 332.4 g/mol
InChI Key: IKMXRIWVIYMWQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline, also known as MPQ, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MPQ is a quinoline derivative that has been synthesized through various methods and has shown promising results in various biochemical and physiological effects.

Scientific Research Applications

4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline has been extensively studied for its potential use as a therapeutic agent. It has been shown to have anticancer, antifungal, and antiviral properties. 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline has been shown to have anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline is not fully understood. However, studies have shown that 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline inhibits the activity of various enzymes and receptors that are involved in the progression of cancer, neurodegenerative diseases, and inflammation. 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription, leading to the inhibition of cancer cell growth. 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and induce cell cycle arrest in cancer cells. 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline has also been shown to inhibit the growth of fungi and viruses. In addition, 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline has several advantages for lab experiments. It is a stable compound that can be easily synthesized in good yields. 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline has also been shown to have low toxicity and high selectivity towards cancer cells. However, 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further studies are needed to determine the optimal dosage and administration of 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline.

Future Directions

There are several future directions for 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline research. One direction is to further investigate the mechanism of action of 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline. This will help to identify the specific enzymes and receptors that are inhibited by 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline and the downstream effects of this inhibition. Another direction is to investigate the potential use of 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Finally, further studies are needed to determine the optimal dosage and administration of 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline for therapeutic use.
Conclusion:
In conclusion, 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline is a quinoline derivative that has shown promising results in various scientific research applications. 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline has been synthesized through various methods and has been shown to have anticancer, antifungal, and antiviral properties. 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of 4-methyl-2-[4-(2-pyridinylcarbonyl)-1-piperazinyl]quinoline and to determine its optimal dosage and administration for therapeutic use.

properties

IUPAC Name

[4-(4-methylquinolin-2-yl)piperazin-1-yl]-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-15-14-19(22-17-7-3-2-6-16(15)17)23-10-12-24(13-11-23)20(25)18-8-4-5-9-21-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMXRIWVIYMWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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